molecular formula C10H8Cl2O2 B1312253 Methyl 3-(3,4-dichlorophenyl)acrylate CAS No. 20883-95-8

Methyl 3-(3,4-dichlorophenyl)acrylate

Cat. No. B1312253
CAS RN: 20883-95-8
M. Wt: 231.07 g/mol
InChI Key: OHYZLVVWECFWBY-HWKANZROSA-N
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Description

“Methyl 3-(3,4-dichlorophenyl)acrylate” is an organic compound with the molecular formula C10H8Cl2O2 . It is also known as “methyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate” and "3-(3,4-Dichloro-phenyl)-acrylic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3,4-dichlorophenyl)acrylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 231.08 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-(3,4-dichlorophenyl)acrylate” has a melting point of 115 °C and a predicted boiling point of 332.7±32.0 °C . The predicted density is 1.325±0.06 g/cm3 .

Scientific Research Applications

Copolymerization in the Leather Industry

Methyl 3-(3,4-dichlorophenyl)acrylate has been utilized in the synthesis of copolymers. A study by Thamizharasi, Srinivas, Sulochana, and Reddy (1999) explored the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate. These copolymers were then applied in the leather industry as top coat and base coat materials, showing excellent properties when compared to commercial samples. The study highlights the potential of such copolymers in enhancing the physical properties of leather products (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Corrosion Inhibition

Methyl 3-(3,4-dichlorophenyl)acrylate derivatives have been studied for their role in corrosion inhibition. Baskar, Kesavan, Gopiraman, and Subramanian (2014) synthesized photo-cross-linkable polymers which demonstrated significant efficiency in inhibiting mild steel corrosion in hydrochloric acid solutions. These polymers acted as mixed-type inhibitors, suggesting their potential use in industrial applications to protect metals against corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Synthesis of Novel Polymers

Studies have also focused on the synthesis of novel polymers using methyl 3-(3,4-dichlorophenyl)acrylate and its derivatives. For instance, Bertran et al. (2007) conducted quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a new polythiophene derivative. This research aimed to enhance the solubility of the polymer in water, indicating the chemical's role in developing new materials with specific desired properties (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).

Application in Gas Phase Reactions

Another application of methyl acrylate, which is closely related to methyl 3-(3,4-dichlorophenyl)acrylate, involves its role in gas-phase reactions. Moreno et al. (2014) studied the kinetics of gas phase reactions of various acrylate esters with OH radicals and Cl atoms. The research provided insights into the atmospheric degradation processes of these compounds, highlighting their significance in environmental science and pollution research (Moreno, Gallego-Iniesta, Taccone, Martín, Cabañas, & Salgado, 2014).

properties

IUPAC Name

methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZLVVWECFWBY-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,4-dichlorophenyl)acrylate

Synthesis routes and methods I

Procedure details

A suspension of 300 g of 3,4-dichlorocinnamic acid (J. Org. Chem., 26:2991 (1961)) and 25 ml of concentrated sulfuric acid in 1.7 liters of methanol is heated to reflux for 24 hours. The solution is concentrated, cooled, and filtered to give as a white solid, 3,4-dichlorocinnamic acid methyl ester, mp 114°-15° C.
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300 g
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25 mL
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1.7 L
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Synthesis routes and methods II

Procedure details

Cool a solution of 3-(3,4-dichlorophenyl)-2-propeneoic acid (100 g, 461 mmol) in dry DMF (500 mL) to 0° C. and treat with Cs2CO3 (100 g, 307 mmol, 0.66 eq). Stir the resulting off-white slurry for 15 min, then add CH3 l (33 mL, 530 mmol, 1.15 eq) via syringe. After 1 h, add additional DMF (250 mL), stir the slurry for 14 h and partition between EtOAc (1.5 L) and half saturated aqueous NaHCO3 (500 mL). Separate the organic layer and extract the aqueous layer twice with EtOAc (1 L, 500 mL). Wash the combined organic layers with half saturated aqueous NaHCO3 (500 mL) and water (5×500 mL), then dry (Na2SO4) and concentrate to obtain 105.4 g (456 mmol, 99%) of methyl 3-(3,4-dichlorophenyl)-2-propenoate as light brown needles.
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100 g
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500 mL
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100 g
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250 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3,4-dichlorocinnamic acid (21.7 g) and cesium carbonate (22.8 g) in DMF (200 mL) was added methyl iodide (7.47 mL) at 0° C., and the mixture was stirred at room temperature for 12 hr. The reaction mixture was poured into water, and the resultant product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution, water, 1M KHSO4 solution and brine and dried, and the solvent was evaporated under reduced pressure to give methyl 3,4-dichlorocinnamate (22.4 g, 97%) as a white powder.
Quantity
21.7 g
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reactant
Reaction Step One
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22.8 g
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7.47 mL
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200 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

3,4-Dichlorocinnamic acid (6.5g) (Ex.Aldrich), dimethylsulphate (3.77 g), potassium carbonate (4.13 g) and anhydrous acetone heated together under reflux. After cooling and filtration the acetone was removed and the residue recrystallised (80:20-hexane: ether) to give methyl 3,4-dichlorocinnamate as a colourless solid (4 g).
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6.5 g
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3.77 g
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4.13 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3,4-dichlorophenyl)acrylate
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Citations

For This Compound
1
Citations
Y Zhu, Y Zhang, Y Liu, H Chu, H Duan - Molecules, 2010 - mdpi.com
A set of novel trans-tiliroside derivatives were synthesized. The structures of the derivatives were identified by their IR, 1 H-NMR, and MS spectra analysis. Their anti-diabetic activities …
Number of citations: 39 www.mdpi.com

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